molecular formula C21H23BrN2O4S B3410373 (3-Bromophenyl)(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone CAS No. 896378-86-2

(3-Bromophenyl)(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone

Cat. No. B3410373
CAS RN: 896378-86-2
M. Wt: 479.4 g/mol
InChI Key: GLLJJUQAULEQJH-UHFFFAOYSA-N
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Description

(3-Bromophenyl)(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a spirocyclic ketone that has a unique molecular structure, which makes it an interesting subject for scientific investigation.5]decan-8-yl)methanone.

Mechanism of Action

The mechanism of action of (3-Bromophenyl)(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone is not fully understood. However, studies have shown that this compound has the ability to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, this compound has been shown to have cholinesterase inhibitory activity, which may be beneficial in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. This compound has been shown to inhibit the activity of cholinesterase, which is an enzyme that is involved in the breakdown of acetylcholine. Additionally, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using (3-Bromophenyl)(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone in lab experiments is its unique molecular structure, which makes it an interesting subject for scientific investigation. Additionally, this compound has potential applications in various fields of research, including drug development and biological imaging. However, the synthesis of this compound is a challenging process that requires expertise in organic chemistry, which may limit its use in some lab settings.

Future Directions

There are several future directions for the study of (3-Bromophenyl)(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone. One area of interest is in the development of new drugs for the treatment of cancer and Alzheimer's disease. Additionally, this compound has potential applications in biological imaging, and further research may lead to the development of new imaging techniques. Finally, there is a need for further studies to fully understand the mechanism of action of this compound, which may lead to the development of more effective treatments for various diseases.

Scientific Research Applications

(3-Bromophenyl)(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone has been studied for its potential applications in various fields of research. One of the main areas of interest is in the development of new drugs for the treatment of various diseases. Studies have shown that this compound has potential as an anti-cancer agent, and it has also been studied for its potential use in the treatment of Alzheimer's disease. Additionally, this compound has been studied for its potential use as a fluorescent probe for biological imaging.

properties

IUPAC Name

(3-bromophenyl)-[4-(4-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23BrN2O4S/c1-16-5-7-19(8-6-16)29(26,27)24-13-14-28-21(24)9-11-23(12-10-21)20(25)17-3-2-4-18(22)15-17/h2-8,15H,9-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLLJJUQAULEQJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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